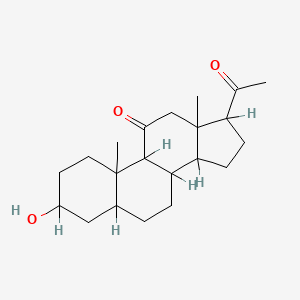

Renanolone

Description

Propriétés

Formule moléculaire |

C21H32O3 |

|---|---|

Poids moléculaire |

332.5 g/mol |

Nom IUPAC |

17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3 |

Clé InChI |

DUHUCHOQIDJXAT-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C |

Origine du produit |

United States |

Neuroactive Steroid Renanolone: Structure-Activity Relationship and GABA_A Receptor Modulation

Executive Summary

Neuroactive steroids (NAS) represent a distinct class of central nervous system modulators that rapidly alter neuronal excitability through non-genomic mechanisms. Among these, renanolone (11-ketopregnanolone; 3α-hydroxy-5β-pregnane-11,20-dione) is a synthetic pregnane derivative historically investigated for its potent general anesthetic properties [[1]](). Unlike classic steroid hormones that bind to intracellular nuclear receptors, renanolone acts as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA_A) receptor 1.

This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of renanolone, dissecting the stereochemical and functional group requirements that govern its high-affinity binding to the GABA_A receptor transmembrane domain. By synthesizing current SAR data and detailing the self-validating experimental protocols used to map these interactions, this guide serves as a foundational resource for drug development professionals engineering next-generation neuroactive therapeutics.

Molecular Architecture & Structural Determinants

The pharmacological efficacy of renanolone is dictated by a precise three-dimensional topography. The interaction between the steroid and the lipid-protein interface of the GABA_A receptor is highly stereoselective.

The Pregnane Scaffold: 5β vs. 5α Configurations

The core of renanolone is a 21-carbon pregnane skeleton. A critical determinant of its 3D structure is the stereochemistry at the C5 position. Renanolone possesses a 5β-hydrogen, which forces the A and B rings of the steroid into a cis-fusion. This creates a "bent" or tent-like molecular geometry. In contrast, its isomer alfaxalone features a 5α-hydrogen, resulting in a trans-A/B ring fusion and a relatively planar structure 2. While both the 5α and 5β configurations are active as GABA_A PAMs, the "bent" 5β conformation alters the molecule's lipid bilayer partitioning kinetics and its trajectory into the receptor's transmembrane binding pockets.

The 3α-Hydroxyl Group: The Critical Pharmacophore

The presence and orientation of the hydroxyl group at the C3 position is the absolute structural requirement for GABA_A receptor potentiation. Renanolone features a 3α-OH group, which acts as a critical hydrogen bond donor to specific polar residues (e.g., Q241 on the α-subunit) within the transmembrane domain 3.

-

Causality of Inactivation: Epimerization to a 3β-OH, or modification to 3-acetylated, 3-deoxy, or 3-oxo analogs, abolishes PAM activity and reduces binding affinity by at least 1000-fold [[3]](). In some cases, 3β-OH analogs act as competitive antagonists.

The C11 and C20 Ketones: Modulators of Pharmacokinetics

The C20 ketone at the D-ring acts as a hydrogen bond acceptor. Reduction of the C20 carbonyl to a hydroxyl group drastically reduces receptor affinity by 1000-fold, though complete deoxygenation at C20 surprisingly retains binding [[3]](). The C11 ketone, unique to renanolone and alfaxalone compared to endogenous pregnanolone, does not disrupt the primary pharmacophore but modifies the physicochemical profile, slightly altering aqueous solubility and metabolic stability without compromising anesthetic efficacy [[1]]().

Receptor-Ligand Interactions (Mechanism of Action)

Renanolone exerts its effects by binding to specific intersubunit (β+–α−) and intrasubunit sites located deep within the transmembrane domain of the GABA_A receptor 3. This binding induces a conformational shift that allosterically increases the receptor's affinity for GABA at the extracellular domain and prolongs the open duration of the central chloride pore. The resulting influx of chloride ions hyperpolarizes the neuron, dampening action potential firing .

Renanolone allosteric modulation of the GABA_A receptor signaling pathway.

Quantitative SAR Data Analysis

The following table synthesizes the structural features and relative functional activities of key pregnane neuroactive steroids, highlighting the strict structural requirements for GABA_A receptor potentiation.

| Compound | Chemical Nomenclature | A/B Ring Fusion | C11 Substitution | Functional Activity |

| Renanolone | 3α-hydroxy-5β-pregnane-11,20-dione | Cis (5β) | Ketone (=O) | Potent GABA_A PAM |

| Alfaxalone | 3α-hydroxy-5α-pregnane-11,20-dione | Trans (5α) | Ketone (=O) | Potent GABA_A PAM |

| Pregnanolone | 3α-hydroxy-5β-pregnan-20-one | Cis (5β) | None (-H) | Potent GABA_A PAM |

| Allopregnanolone | 3α-hydroxy-5α-pregnan-20-one | Trans (5α) | None (-H) | Potent GABA_A PAM |

| 3β-Renanolone | 3β-hydroxy-5β-pregnane-11,20-dione | Cis (5β) | Ketone (=O) | Inactive / Antagonist |

| C20-Hydroxyl Analog | 3α,20-dihydroxy-5β-pregnan-11-one | Cis (5β) | Ketone (=O) | >1000x Reduced Affinity |

Experimental Methodologies for SAR Validation

To establish trustworthy, reproducible SAR data, researchers rely on orthogonal techniques. The following self-validating protocols describe the mechanistic mapping and functional validation of renanolone analogs.

Protocol A: Photoaffinity Labeling of the GABA_A Receptor

Rationale & Causality: Neuroactive steroids are highly lipophilic and exhibit transient binding kinetics. To definitively map the binding pocket, UV-reactive diazirine analogs (e.g., 11-azi-allopregnanolone) are utilized. Upon UV irradiation, the diazirine group forms a highly reactive carbene that covalently cross-links to the nearest amino acid residue, transforming a transient interaction into a permanent tag for downstream SDS-PAGE analysis 3.

-

Membrane Preparation: Isolate rat brain membranes or HEK293T cell membranes expressing recombinant α1β3γ2 GABA_A receptors. Causality: Isolates the transmembrane domains where NAS bind, removing cytosolic protein interference.

-

Ligand Incubation: Incubate membranes with a tritiated photoprobe ([³H]11-azi-AP) in the presence or absence of varying concentrations of renanolone (competitor). Causality: Equilibrates the probe to determine specific versus non-specific binding.

-

UV Crosslinking: Irradiate the samples at 365 nm for 15 minutes on ice. Causality: 365 nm light specifically activates the diazirine without causing broad UV-induced protein degradation.

-

Protein Isolation & SDS-PAGE: Solubilize the membranes and separate the receptor subunits via gel electrophoresis.

-

Scintillation Counting: Excise the protein bands and quantify the incorporated radiolabel using liquid scintillation.

-

Self-Validation Check: Always run a parallel sample co-incubated with a saturating concentration of unlabeled allopregnanolone (positive control). If the radiolabel signal is not reduced by >80% in this control, the binding is non-specific, and the assay data must be discarded.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Rationale & Causality: The GABA_A receptor undergoes rapid desensitization upon agonist binding. Standard gravity-driven perfusion systems are too slow to capture peak current amplitudes accurately. Therefore, a piezoelectric-driven fast perfusion system is employed to ensure complete solution exchange within sub-milliseconds, allowing for precise measurement of renanolone's potentiation kinetics .

-

Cell Preparation: Plate HEK293T cells transiently transfected with α1β2γ2L subunits.

-

Whole-Cell Configuration: Form a gigaseal (>1 GΩ) with a borosilicate glass pipette and apply brief suction to rupture the patch. Causality: Dialyzes the cell with the intracellular pipette solution, allowing strict control over the intracellular chloride concentration to set a precise reversal potential.

-

Voltage Clamp: Hold the membrane potential at -60 mV. Causality: Provides a strong electrochemical driving force for chloride influx, measured as an inward current.

-

Drug Application: Apply an EC20 concentration of GABA (e.g., 2 μM) via fast perfusion, followed by a co-application of GABA + renanolone (1 μM).

-

Data Analysis: Calculate the percentage potentiation of the peak current and the change in the decay time constant (τ).

-

Self-Validation Check: Apply a saturating concentration of GABA (1 mM) at the beginning and end of the recording session. If the peak current degrades by >20% over the course of the experiment, the cell is exhibiting "run-down," and the dataset is invalid.

Experimental workflow for neuroactive steroid SAR validation and analysis.

Conclusion & Translational Impact

The structure-activity relationship of renanolone underscores the exquisite sensitivity of the GABA_A receptor's transmembrane domain to steroid topography. The absolute requirement for the 3α-hydroxyl group and the distinct kinetic profiles imparted by the 5β (cis) versus 5α (trans) A/B ring fusions dictate the molecule's efficacy as a positive allosteric modulator. While renanolone itself was primarily investigated as a general anesthetic, the mechanistic principles derived from its SAR have directly fueled the rational design of modern neuroactive steroid therapeutics. Understanding these structural constraints is what enabled the development of breakthrough oral therapies, such as zuranolone, for the treatment of major depressive disorder and postpartum depression [[2]]().

References

- Source: wikipedia.

- NeL.

- PMC - Photoaffinity labeling identifies an intersubunit steroid-binding site in heteromeric GABA type A (GABAA)

- Source: researchgate.

Sources

Renanolone binding affinity GABAA pentameric chloride channels

Unraveling the Binding Affinity of Renanolone at GABA-A Pentameric Chloride Channels: A Structural and Pharmacological Analysis

Executive Summary & Pharmacological Context

Renanolone (11-ketopregnanolone; 5β-pregnan-3α-ol-11,20-dione) is a synthetic neuroactive steroid historically evaluated for its general anesthetic properties[1]. Like its structural isomers alfaxolone and alfadolone, renanolone functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor[1]. The GABAA receptor is a critical pentameric ligand-gated chloride channel; upon activation, it facilitates chloride ion influx, leading to neuronal hyperpolarization and central nervous system depression[2].

As a Senior Application Scientist, I approach the evaluation of neurosteroids not merely through phenotypic outcomes, but through the lens of precise molecular interactions. Understanding the binding kinetics of renanolone provides critical insights into the structure-activity relationship (SAR) of the GABAA receptor's transmembrane domain, guiding the rational design of next-generation anesthetics and anxiolytics.

Structural Determinants of Binding Affinity

Neurosteroids do not compete with GABA at the orthosteric site. Instead, they bind to distinct allosteric pockets within the lipid-rich transmembrane domain. Recent photoaffinity labeling studies have definitively localized the primary high-affinity binding site for 3α-hydroxylated steroids to the intersubunit β+-α- interface[3].

The binding affinity of renanolone is heavily dictated by its stereochemistry and functional group substitutions:

-

The 3α-Hydroxyl Requirement: The presence of a 3α-OH group is an absolute requirement for high-affinity binding. Analogs lacking this group (e.g., 3-oxo or 3-deoxy analogs) or possessing a 3β-OH exhibit at least a 1000-fold reduction in affinity, often converting the molecule into a GABA antagonist[3].

-

The C-11 Modification: Renanolone is the 5β analog of alphaxalone, characterized by a ketone group at the C-11 position[3]. Empirical data demonstrates that renanolone binds with an IC50 of approximately 10 μM[3]. This represents a 20-fold weaker affinity compared to the endogenous neurosteroid pregnanolone (3α5β-P)[3].

-

Causality of Reduced Affinity: Why does the 11-keto group reduce affinity? The binding pocket—lined by the cytoplasmic ends of the β subunit M3/M4 helices and the α subunit M1 helix—is highly hydrophobic[4]. Introducing a polar carbonyl group at the C-11 position disrupts optimal van der Waals interactions within this deep intersubunit cleft, increasing the dissociation constant[3]. Further substitution, such as an 11β-hydroxyl group, reduces potency by an additional 20-fold (IC50 ~ 200 μM)[3].

Quantitative Data Presentation

To contextualize renanolone's pharmacological profile, the following table summarizes the binding affinities of various neurosteroids at the GABAA receptor, derived from competition photolabeling assays.

| Steroid Compound | Structural Characteristics | Binding Affinity (IC50) | Pharmacological Role |

| Allopregnanolone (3α5α-P) | Endogenous, 3α-OH, 5α-reduced | < 1.0 μM | High-affinity PAM |

| Pregnanolone (3α5β-P) | Endogenous, 3α-OH, 5β-reduced | < 1.0 μM | High-affinity PAM |

| Renanolone | Synthetic, 3α-OH, 5β-reduced, 11-keto | ~ 10.0 μM | Moderate-affinity PAM |

| 3α5β-P-11β-ol | Synthetic, 11β-hydroxyl substitution | ~ 200.0 μM | Low-affinity PAM |

| 3β-OH Analogs | 3β-hydroxyl substitution | > 1000.0 μM | Antagonist / Non-binding |

Data synthesized from competitive inhibition of [3H]21-pTFDBzox-AP photolabeling[3].

Experimental Methodology: Competition Photoaffinity Labeling

To establish a self-validating system for measuring the binding affinity of transient, lipophilic ligands like renanolone, researchers employ competition photoaffinity labeling. This technique covalently tags the receptor, overcoming the rapid dissociation rates typical of neurosteroids and ensuring reproducible quantification.

Step-by-Step Protocol:

-

Receptor Purification: Isolate human α1β3 or α1β3γ2 GABAA receptors using affinity chromatography.

-

Causality: Using purified heteromeric pentamers ensures that the binding kinetics are not confounded by auxiliary proteins or unknown receptor subtypes present in crude brain homogenates, creating a highly controlled baseline[4].

-

-

Ligand Equilibration: Incubate the purified receptors with a fixed concentration of a tritiated photoreactive PAM (e.g.,[3H]21-pTFDBzox-AP) and varying concentrations of the competitor (renanolone, 0.1 μM to 300 μM).

-

Causality: This step is performed in the presence of GABA. GABA stabilizes the receptor in a desensitized state, which intrinsically possesses a higher affinity for PAMs, thereby maximizing binding site occupancy prior to cross-linking[3].

-

-

UV Irradiation: Expose the equilibrated mixture to UV light (typically 312 nm) for 10–15 minutes on ice.

-

Causality: UV light activates the diazirine moiety on the radioligand, generating a highly reactive carbene intermediate that covalently cross-links to adjacent amino acids (e.g., β3Pro-415, β3Leu-417) in the β+-α- interface[4].

-

-

Protein Separation: Resolve the cross-linked pentamers into individual subunits using SDS-PAGE.

-

Quantification & IC50 Calculation: Excise the β-subunit bands and measure tritium incorporation via liquid scintillation counting.

-

Causality: Because renanolone competes for the same intersubunit pocket, a higher concentration of renanolone proportionally prevents the radioligand from binding. The reduction in detected radioactivity directly correlates to site occupancy, allowing for the precise calculation of the IC50[3].

-

Visualizing Workflows and Mechanisms

Step-by-step photoaffinity labeling workflow to determine Renanolone IC50.

Allosteric modulation of the GABAA pentameric chloride channel by Renanolone.

Conclusion

Renanolone serves as a vital pharmacological probe for understanding the structural constraints of the GABAA receptor's neurosteroid binding site. While its 11-keto modification reduces its binding affinity relative to endogenous analogs, the rigorous application of competition photoaffinity labeling provides an exact, quantifiable framework for mapping these interactions. For drug development professionals, these mechanistic insights are indispensable for engineering novel PAMs with optimized pharmacokinetic and pharmacodynamic profiles.

References

-

Renanolone - Wikipedia | wikipedia.org |1

-

Synthetic neuroactive steroids. | nel.edu | 2

-

Photoaffinity labeling identifies an intersubunit steroid-binding site in heteromeric GABA type A (GABAA) receptors - PMC | nih.gov | 3

-

Photoaffinity labeling identifies an intersubunit steroid-binding site in heteromeric GABA type A (GABAA) receptors - PubMed | nih.gov | 4

Sources

A Deep Dive into the Pharmacology of Renanolone: A Synthetic Neurosteroid Modulator of the GABA-A Receptor

Disclaimer: As of the latest update, "renanolone" does not correspond to a publicly documented synthetic neurosteroid in widespread scientific literature. This guide has been constructed based on the well-established pharmacological profile of allopregnanolone, the endogenous neurosteroid from which synthetic analogues are derived. The principles and methodologies described herein are representative of the characterization of this class of compounds and serve as an expert-informed framework for understanding the likely pharmacological profile of a molecule like renanolone.

Introduction to Renanolone and the Neurosteroid Landscape

Renanolone is a synthetic neurosteroid designed as an analogue of the endogenous molecule allopregnanolone. Neurosteroids are potent modulators of neuronal excitability, and their synthetic counterparts are being developed to offer improved pharmacokinetic and pharmacodynamic properties for therapeutic applications.[1][2] The primary target of this class of molecules is the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][3] This guide provides a comprehensive technical overview of the expected pharmacological profile of renanolone, detailing its mechanism of action, receptor interactions, and the experimental workflows used to elucidate these properties.

Core Mechanism: Positive Allosteric Modulation of the GABA-A Receptor

The central mechanism of action for renanolone is its role as a positive allosteric modulator (PAM) of the GABA-A receptor.[1] Unlike an agonist, which directly activates the receptor, a PAM binds to a distinct site (an allosteric site) and enhances the effect of the endogenous ligand, GABA.[4] This modulation results in an increased frequency or duration of chloride channel opening, leading to hyperpolarization of the neuron and a general inhibitory effect on neurotransmission.[4]

Signaling Pathway of Renanolone at the GABA-A Receptor

The following diagram illustrates the modulatory effect of renanolone on GABA-A receptor signaling.

Caption: Allosteric modulation of the GABA-A receptor by renanolone.

Receptor Binding and Subunit Specificity

Neurosteroids do not bind to the same site as GABA or benzodiazepines.[4][5] Instead, they have distinct binding sites within the transmembrane domains (TMDs) of the GABA-A receptor subunits.[6][7] Structural and mutagenesis studies have identified key residues in both the α and β subunits that are critical for neurosteroid binding and potentiation.[6][7]

The GABA-A receptor is a pentameric protein composed of various subunit combinations (e.g., α, β, γ, δ). The specific subunit composition determines the pharmacological properties of the receptor, including its sensitivity to neurosteroids.[8][9] Receptors containing δ subunits, often found in extrasynaptic locations, show particularly high sensitivity to modulation by neurosteroids like allopregnanolone.[10][11] This subunit specificity is a key area of investigation in the development of synthetic neurosteroids, as it may allow for more targeted therapeutic effects.

Table 1: Expected Pharmacological Characteristics of Renanolone

| Parameter | Expected Characteristic | Rationale and Significance |

| Primary Target | GABA-A Receptor | The main mediator of fast inhibitory neurotransmission in the CNS. |

| Mechanism of Action | Positive Allosteric Modulator (PAM) | Enhances the effect of endogenous GABA, leading to neuronal inhibition. |

| Binding Site | Transmembrane domains of α and β subunits | A distinct site from GABA and benzodiazepines, allowing for modulatory action. |

| Receptor Subtype Selectivity | Higher potency at δ-containing receptors | May allow for targeting of tonic inhibition, which is relevant in certain mood and seizure disorders. |

| Functional Effects | Anxiolytic, sedative, anticonvulsant | Consistent with enhanced GABAergic inhibition. |

Experimental Protocols for Pharmacological Characterization

The pharmacological profile of a synthetic neurosteroid like renanolone is determined through a series of in vitro and in vivo experiments. The following outlines a typical workflow.

Experimental Workflow for Characterizing Renanolone

Caption: A standard experimental workflow for neurosteroid drug development.

Step-by-Step Methodology: Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is crucial for quantifying the functional effects of renanolone on GABA-A receptors expressed in a controlled system, such as Xenopus oocytes.

-

Receptor Expression:

-

Synthesize cRNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2L or α4, β3, δ).

-

Inject the cRNA mixture into prepared Xenopus oocytes.

-

Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

-

Data Acquisition:

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.

-

Co-apply the same concentration of GABA with varying concentrations of renanolone.

-

Measure the potentiation of the GABA-elicited current by renanolone.

-

Construct a concentration-response curve to determine the EC50 (the concentration of renanolone that produces 50% of its maximal effect).

-

Trustworthiness of the Protocol: This protocol includes internal controls (baseline GABA response) and allows for the systematic evaluation of concentration-dependent effects, making it a self-validating system for assessing the modulatory activity of a compound.

Preclinical and Clinical Implications

The pharmacological profile of renanolone, as a positive allosteric modulator of the GABA-A receptor, suggests its therapeutic potential in conditions characterized by neuronal hyperexcitability or GABAergic dysfunction. The clinical success of brexanolone (an intravenous formulation of allopregnanolone) for postpartum depression highlights the therapeutic validity of this mechanism.[12] Synthetic analogues like renanolone aim to provide improved oral bioavailability and a more favorable side-effect profile, potentially expanding the therapeutic applications to other conditions such as major depressive disorder, anxiety disorders, and certain forms of epilepsy.

Conclusion

Renanolone represents a continued effort in the rational design of synthetic neurosteroids with optimized pharmacological properties. Its potent, positive allosteric modulation of the GABA-A receptor provides a strong mechanistic basis for its therapeutic potential. A thorough characterization, following the experimental workflows outlined in this guide, is essential to fully elucidate its clinical utility and safety profile. The insights gained from decades of research into endogenous neurosteroids provide a robust foundation for the continued development of this promising class of therapeutics.

References

-

Akk, G.,Li, P., Bracamontes, J., & Steinbach, J. H. (2020). Site-specific effects of neurosteroids on GABAA receptor activation and desensitization. eLife, 9, e60132. [Link]

-

Lambert, J. J., Belelli, D., Peden, D. R., Vardy, A. W., & Peters, J. A. (2003). Neurosteroid modulation of GABAA receptors. Progress in Neurobiology, 71(1), 67-80. [Link]

-

Legesse, A. J., Kim, J. J., & Hibbs, R. E. (2023). Structural insights into opposing actions of neurosteroids on GABAA receptors. Nature Communications, 14(1), 5092. [Link]

-

Bracamontes, J. R., & Steinbach, J. H. (2022). Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites. Current Neuropharmacology, 20(5), 886–890. [Link]

-

Carver, C. M., & Reddy, D. S. (2024). Neurosteroid Modulation of Synaptic and Extrasynaptic GABA A Receptors of the Mouse Nucleus Accumbens. International Journal of Molecular Sciences, 25(8), 4165. [Link]

-

Suryanarayanan, A., & Kapur, J. (2011). Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy. The Journal of Physiology, 589(Pt 1), 141-153. [Link]

-

Bäckström, T., Haage, D., Löfgren, M., & Strömberg, J. (2011). Neurosteroids and GABAA receptor function. Frontiers in Endocrinology, 2, 43. [Link]

-

Legesse, A. J., Kim, J. J., & Hibbs, R. E. (2023). Structural insights into opposing actions of neurosteroids on GABAA receptors. Nature Communications, 14(1), 5092. [Link]

-

Chen, Z. W., Bracamontes, J., Li, P., Krishnan, K., & Akk, G. (2019). Multiple functional neurosteroid binding sites on GABAA receptors. eLife, 8, e48333. [Link]

-

Wikipedia contributors. (2024). GABAA receptor. Wikipedia. [Link]

-

Woll, K. A., Zhou, X., Bhanu, N. V., Garcia, B. A., Covarrubias, M., Miller, K. W., & Eckenhoff, R. G. (2018). Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors. FASEB Journal, 32(11), 6099-6111. [Link]

-

Wohlfarth, K. M., Bianchi, M. T., & Macdonald, R. L. (2002). Neurosteroids Shift Partial Agonist Activation of GABAA Receptor Channels from Low- to High-Efficacy Gating Patterns. The Journal of Neuroscience, 22(5), 1541-1549. [Link]

-

Hosie, A. M., Wilkins, M. E., da Silva, H. M., & Smart, T. G. (2007). Neurosteroid binding sites on GABA(A) receptors. Pharmacology & Therapeutics, 116(1), 7-19. [Link]

-

Wikipedia contributors. (2024). GABAA receptor positive allosteric modulator. Wikipedia. [Link]

-

You, H., & Czajkowski, C. (2012). Allosteric Modulation of αβδ GABAA Receptors. Advances in Pharmacology, 65, 203-228. [Link]

Sources

- 1. Neurosteroid modulation of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurosteroid Modulation of Synaptic and Extrasynaptic GABAA Receptors of the Mouse Nucleus Accumbens [mdpi.com]

- 3. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Neurosteroid binding sites on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

11-Ketopregnanolone: Neuropharmacology, Receptor Targets, and Immunomodulatory Pathways

Executive Summary

11-ketopregnanolone (INN: renanolone; chemically 5β-pregnan-3α-ol-11,20-dione) is a synthetic neuroactive steroid originally investigated for its potential as a general anesthetic[1]. While it was never introduced into routine clinical practice, its unique structural scaffold has made it an invaluable pharmacological probe in modern research[2]. This technical guide elucidates the dual nature of 11-ketopregnanolone: its canonical role as a positive allosteric modulator (PAM) of the GABA_A receptor in the central nervous system[3], and its recently characterized non-canonical role as a trigger for the pyrin inflammasome in the innate immune system[4].

Designed for drug development professionals and molecular pharmacologists, this whitepaper dissects the receptor binding mechanics, comparative quantitative data, and the self-validating experimental protocols required to study this biphasic molecule.

Chemical Identity and Structure-Activity Relationship (SAR)

11-ketopregnanolone belongs to the pregnane class of neurosteroids. Its IUPAC designation is 3α-hydroxy-5β-pregnane-11,20-dione.

The pharmacological activity of 11-ketopregnanolone is heavily dictated by its stereochemistry:

-

3α-Hydroxyl Group: The presence of a hydroxyl group in the 3α position is an absolute structural requirement for high-affinity binding to the GABA_A receptor. Oxidation to a 3-ketone or epimerization to a 3β-hydroxyl completely abolishes its PAM activity[5].

-

5β-Reduced Configuration: The 5β-hydrogen imparts a distinct "bent" spatial geometry to the steroid backbone (A/B ring cis-fusion), which influences its pharmacokinetic distribution and specific affinity for intersubunit binding pockets compared to 5α-reduced analogs (like allopregnanolone)[6].

Canonical Neuropharmacology: GABA_A Receptor Modulation

Like its structural isomers alfaxolone and alfadolone, 11-ketopregnanolone exerts its primary neurodepressive effects via the γ-aminobutyric acid type A (GABA_A) receptor[1].

Mechanism of Action

11-ketopregnanolone does not bind to the orthosteric GABA binding site. Instead, photoaffinity labeling has revealed that neurosteroids partition into the lipid bilayer and bind to specific intersubunit (e.g., β+–α− interface) and intrasubunit sites within the transmembrane domain of the GABA_A receptor[5].

Binding induces a conformational shift that increases the receptor's apparent affinity for GABA. This allosteric potentiation increases the frequency and open-duration of the central chloride pore. At high (micromolar) concentrations, 11-ketopregnanolone can bypass GABA entirely, acting as a direct channel agonist[7]. The resulting chloride influx hyperpolarizes the neuronal membrane, raising the threshold for action potential generation and yielding anesthetic, anxiolytic, and anticonvulsant phenotypes[8].

Fig 1: 11-ketopregnanolone positive allosteric modulation of the GABA_A receptor pathway.

Non-Canonical Immunopharmacology: Pyrin Inflammasome Activation

Beyond neuropharmacology, 11-ketopregnanolone and related 5β-reduced steroid catabolites (such as pregnanolone and etiocholanolone) have historically been associated with "steroid fever". Recent immunopharmacological breakthroughs have traced this pyrogenic activity to the pyrin inflammasome [4].

Mechanism of Action

The pyrin inflammasome is an intracellular sensor typically activated by bacterial toxins. However, 11-ketopregnanolone acts as a non-canonical endogenous trigger. In a healthy monocyte, the pyrin complex is kept auto-inhibited via continuous phosphorylation by the Protein Kinase C (PKC) superfamily. When PKC activity is inhibited (or altered during specific stress states), the pyrin complex becomes sensitized. Introduction of 11-ketopregnanolone triggers "Step 2" of the inflammasome cascade, driving rapid pyrin oligomerization, Caspase-1 cleavage, and the subsequent release of the pro-inflammatory cytokine IL-1β alongside pyroptotic cell death[4].

Fig 2: Non-canonical activation of the pyrin inflammasome by 11-ketopregnanolone.

Quantitative Pharmacology Profile

To contextualize 11-ketopregnanolone within the broader landscape of neuroactive steroids, the following table summarizes comparative binding affinities and primary targets based on recent literature[4][8].

| Compound | Primary Target | Mechanism of Action | Approx. EC50 / Affinity | Clinical / Research Status |

| 11-Ketopregnanolone | GABA_A / Pyrin | PAM / Inflammasome Activator | ~0.5 - 2 μM (GABA_A) | Preclinical / Research Probe |

| Allopregnanolone | GABA_A | Potent PAM | ~10 - 50 nM (GABA_A) | Approved (Postpartum Depression) |

| Pregnanolone | GABA_A / Pyrin | PAM / Inflammasome Activator | ~50 - 100 nM (GABA_A) | Preclinical |

| Etiocholanolone | Pyrin Inflammasome | Inflammasome Activator | ~6 - 12 μM (Pyrin) | Research Probe (Steroid Fever) |

Experimental Protocols & Methodologies

To ensure rigorous scientific integrity, the following protocols detail the exact methodologies for evaluating both the neuropharmacological and immunomodulatory properties of 11-ketopregnanolone. Every step is grounded in causal logic to ensure a self-validating experimental system.

Protocol A: Electrophysiological Evaluation of GABA_A Receptor PAM Activity

Objective: Quantify the allosteric potentiation of GABA-induced currents by 11-ketopregnanolone using whole-cell patch-clamp electrophysiology.

-

Cell Preparation: Transfect HEK293T cells with plasmids encoding human GABA_A receptor subunits (α1, β2, γ2L).

-

Causality: HEK293T cells lack endogenous GABA_A receptors. This provides a null background, ensuring that recorded currents are exclusively mediated by the defined recombinant stoichiometry.

-

-

Intracellular/Extracellular Solutions: Utilize a high-chloride intracellular pipette solution (e.g., 140 mM CsCl).

-

Causality: Cesium (Cs+) blocks endogenous voltage-gated potassium channels, isolating the chloride conductance. Symmetrical chloride concentrations shift the reversal potential ( ECl ) near 0 mV, allowing robust inward currents at negative holding potentials.

-

-

Voltage Clamping: Hold the membrane potential at -60 mV.

-

Causality: This mimics the physiological resting membrane potential while providing a strong electrochemical driving force for chloride influx without triggering voltage-gated sodium or calcium channels.

-

-

Drug Application: Apply a sub-maximal concentration of GABA (EC20, typically ~1-2 μM) co-applied with varying concentrations of 11-ketopregnanolone (0.1 μM to 10 μM) via a rapid perfusion system.

-

Causality: A sub-maximal GABA concentration is strictly required. If the receptors are saturated with GABA (EC100), the allosteric potentiation by the steroid cannot be observed (ceiling effect).

-

Protocol B: Pyrin Inflammasome Activation Assay

Objective: Measure 11-ketopregnanolone-induced pyroptosis and IL-1β release in primary human cells[4].

-

Cell Isolation & Priming: Isolate primary human monocytes from healthy donors. Prime the cells with Lipopolysaccharide (LPS, 10 ng/mL) for 2 hours.

-

Causality: LPS binding to TLR4 provides "Signal 1" (NF-κB activation), which upregulates the transcription of pro-IL-1β and inflammasome components. Without priming, the cell lacks the substrate required for a measurable cytokine output.

-

-

PKC Inhibition: Pre-treat the primed monocytes with UCN-01 (a PKC superfamily inhibitor) for 1 hour.

-

Causality: Under steady-state conditions, the pyrin inflammasome is kept auto-inhibited by PKC-mediated phosphorylation (specifically at Ser242 in human pyrin). UCN-01 removes this inhibitory phosphorylation, sensitizing the pyrin complex.

-

-

Steroid Challenge: Introduce 11-ketopregnanolone (10-15 μM) to the culture media.

-

Causality: The 5β-reduced steroid acts as the non-canonical "Signal 2," binding to the sensitized pyrin complex and triggering its physical oligomerization.

-

-

Quantification: Measure cell death via Lactate Dehydrogenase (LDH) release in the supernatant, and quantify mature IL-1β via ELISA.

-

Causality: LDH release confirms the execution of pyroptosis (membrane pore formation via Gasdermin D), while IL-1β confirms the enzymatic cleavage activity of Caspase-1.

-

-

Validation Checkpoint: Perform a parallel control utilizing cells without UCN-01 pre-treatment. A lack of IL-1β release and cell death in this control validates that 11-ketopregnanolone specifically targets the dephosphorylated (sensitized) step-2 pyrin complex, ruling out generalized cytotoxicity.

References

-

2. 3. 4. 5.

Sources

- 1. Renanolone - Wikipedia [en.wikipedia.org]

- 2. Renanolone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Renanolone - Wikipedia [en.wikipedia.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. List of neurosteroids - Wikipedia [en.wikipedia.org]

- 7. nel.edu [nel.edu]

- 8. newdrugapprovals.org [newdrugapprovals.org]

An In-depth Technical Guide to the Downstream Signaling Pathways of Renanolone Receptor Activation

Abstract

Renanolone (5β-pregnan-3α-ol-11,20-dione) is a synthetic neuroactive steroid recognized for its anesthetic properties.[1][2] While it was never commercialized for clinical use, its mechanism of action as a potent modulator of central nervous system activity makes it a valuable tool for neuropharmacological research.[1] This technical guide provides an in-depth exploration of the molecular signaling cascades initiated by renanolone's interaction with its primary receptor target. The primary audience for this document includes researchers, neuroscientists, and drug development professionals investigating GABAergic modulation and neurosteroid signaling. We will move beyond the canonical ionotropic effects to explore secondary messenger systems, protein kinase activation, and potential genomic consequences. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to rigorously investigate these pathways in their own laboratories.

Introduction: Identifying the Primary Molecular Target of Renanolone

Renanolone, an isomer of the anesthetic alfaxolone, belongs to the class of neuroactive steroids that exert rapid, non-genomic effects on neuronal excitability.[1] Its principal molecular target is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the mammalian brain.[1][3] Renanolone functions as a positive allosteric modulator (PAM) of the GABA-A receptor.[1][4] This means it does not bind to the same site as GABA (the orthosteric site) but to a distinct allosteric site, enhancing the receptor's response to GABA.[5][6] This potentiation of GABAergic inhibition underlies its sedative and anesthetic effects. Understanding the downstream consequences of this modulation is critical for elucidating its full physiological impact and for the development of novel therapeutics targeting the GABA-A receptor.

The Canonical Signaling Pathway: Direct Ionotropic Effects

The most immediate and well-characterized downstream effect of renanolone binding to the GABA-A receptor is the potentiation of its intrinsic ion channel function. The GABA-A receptor is a ligand-gated chloride (Cl⁻) ion channel.[6][7]

Mechanism of Potentiation

Upon binding, renanolone enhances the efficacy and/or potency of GABA. This modulation increases the probability of the channel opening when GABA is bound, prolongs the duration of channel opening, or both, without altering the single-channel conductance.[8] At low nanomolar concentrations, it acts as a PAM, while at higher micromolar concentrations, it can directly activate the receptor even in the absence of GABA.[8]

Consequence: Neuronal Hyperpolarization and Inhibition

In most mature neurons, the intracellular Cl⁻ concentration is low relative to the extracellular concentration. Therefore, the enhanced opening of the GABA-A receptor channel by renanolone leads to a significant influx of Cl⁻ ions. This influx of negative charge causes hyperpolarization of the postsynaptic membrane, moving the membrane potential further away from the threshold required to fire an action potential. This increase in the inhibitory postsynaptic potential (IPSP) results in a powerful suppression of neuronal excitability.

Renanolone's potentiation affects both major types of GABAergic inhibition:

-

Phasic Inhibition: The enhancement of transient, high-concentration GABA release at the synapse, leading to stronger and longer-lasting IPSPs.[9]

-

Tonic Inhibition: The potentiation of the response to low, ambient concentrations of GABA that activate extrasynaptic GABA-A receptors (often those containing δ subunits), leading to a persistent state of hyperpolarization and reduced overall neuronal excitability.[5][9] Neurosteroids show particular efficacy at these extrasynaptic δ-subunit-containing receptors.[8][10][11]

Methodologies for Experimental Investigation

A multi-pronged experimental approach is required to fully dissect the signaling pathways activated by renanolone. The following protocols provide a robust framework for such an investigation.

Electrophysiology: Quantifying Direct Receptor Modulation

Electrophysiology is the gold standard for directly measuring the effects of a modulator on ion channel function. Whole-cell voltage-clamp recording is the preferred method as it allows for precise control of the membrane potential while measuring the current flowing through the channels.

Table 1: Expected Electrophysiological Outcomes of Renanolone Application

| Parameter Measured | Expected Effect of Renanolone | Rationale |

| GABA-evoked Current Amplitude | Potentiation (Increase) | Renanolone increases the receptor's sensitivity to GABA. [8] |

| IPSC Amplitude | Increase | Enhanced response to synaptically released GABA. |

| IPSC Decay Time | Prolongation | Slower deactivation and dissociation of GABA from the receptor, or slower channel closing. [11] |

| Tonic Inhibitory Current | Increase | Potentiation of the response to ambient, extrasynaptic GABA. [11] |

Protocol 1: Whole-Cell Voltage-Clamp Recording in Cultured Neurons or Brain Slices

-

Objective: To quantify the potentiation of GABA-A receptor currents by renanolone.

-

Materials: Patch-clamp rig with amplifier, micromanipulator, perfusion system; borosilicate glass capillaries; internal solution (low Cl⁻, e.g., Cs-gluconate based); external solution (ACSF); GABA; Renanolone.

-

Methodology:

-

Prepare brain slices or cultured neurons expressing GABA-A receptors.

-

Pull patch pipettes to a resistance of 3-5 MΩ and fill with internal solution.

-

Approach a neuron and form a gigaohm seal (>1 GΩ). [12] 4. Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell's membrane potential at -60 mV or -70 mV. [12] 6. Establish Baseline: Perfuse the cell with a low concentration of GABA (e.g., EC₅-EC₂₀, typically 1-5 µM) to evoke a stable baseline current. [12]The rationale for using a sub-saturating GABA concentration is to allow for the observation of potentiation; if the receptor is already maximally activated, no further potentiation can be seen.

-

Apply Modulator: Co-apply various concentrations of renanolone along with the same concentration of GABA. Observe the increase in current amplitude.

-

Washout: Perfuse with the GABA-only solution to confirm that the effect of renanolone is reversible. [12]This step is critical for demonstrating a specific drug effect rather than rundown of the cell.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of renanolone. Calculate the percent potentiation and construct a dose-response curve.

-

Calcium Imaging: Visualizing Second Messenger Dynamics

To investigate the non-canonical pathway involving calcium, fluorescence microscopy is used to measure changes in [Ca²⁺]i.

Protocol 2: Intracellular Calcium Imaging with Fluorescent Indicators

-

Objective: To determine if renanolone activation of GABA-A receptors leads to an increase in [Ca²⁺]i.

-

Materials: Inverted fluorescence microscope with a fast-switching light source and camera; perfusion system; cultured neurons (preferably immature); appropriate buffer (e.g., BSS); a ratiometric (e.g., Fura-2) or single-wavelength (e.g., Fluo-4) calcium-sensitive dye. [13][14][15]Ratiometric dyes are often preferred as they minimize artifacts from uneven dye loading or photobleaching. [15]* Methodology:

-

Plate neurons on glass-bottom dishes suitable for imaging.

-

Load cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol. The AM ester form allows the dye to cross the cell membrane.

-

Mount the dish on the microscope stage and perfuse with buffer to wash out excess dye.

-

Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording emission at ~510 nm. [14] 5. Perfuse the cells with a solution containing renanolone and GABA.

-

Continuously record fluorescence images to capture the temporal dynamics of any calcium changes.

-

As a positive control, apply a depolarizing agent like high potassium chloride (KCl) at the end of the experiment to confirm cell viability and dye response.

-

Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2). Convert this ratio to [Ca²⁺]i using a standard calibration curve. [13]Plot the change in [Ca²⁺]i over time.

-

Biochemical Assays: Measuring Kinase Activation

To confirm the activation of downstream protein kinases, biochemical methods are employed to measure the phosphorylation status of the kinases or their specific substrates.

Protocol 3: Western Blotting for Phosphorylated Kinases

-

Objective: To detect an increase in the phosphorylation (and thus activation) of kinases like PKC, PKA, or CREB following renanolone treatment.

-

Materials: Cell culture reagents; renanolone; cell lysis buffer with phosphatase and protease inhibitors; SDS-PAGE equipment; transfer apparatus; nitrocellulose or PVDF membranes; primary antibodies specific for both the total and the phosphorylated forms of the target kinase (e.g., anti-pCREB and anti-CREB); HRP-conjugated secondary antibodies; chemiluminescence substrate.

-

Methodology:

-

Culture cells to ~80% confluency and treat with renanolone (or vehicle control) for a predetermined time (e.g., 5-30 minutes). The short incubation time is chosen to capture rapid signaling events before feedback mechanisms are initiated.

-

Lyse the cells on ice and collect the protein lysate.

-

Determine the total protein concentration using a BCA or Bradford assay to ensure equal loading. [16] 4. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the phosphorylated form of the target protein (e.g., anti-phospho-PKC).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Validation: Strip the membrane and re-probe with an antibody against the total form of the protein. This is a critical control to ensure that any observed increase in the phosphorylated signal is due to increased kinase activity and not an increase in the total amount of kinase protein.

-

Data Analysis: Quantify band intensities using densitometry software. Express the results as a ratio of the phosphorylated protein to the total protein.

-

Conclusion and Future Directions

The activation of the GABA-A receptor by renanolone initiates a cascade of events beginning with the canonical potentiation of chloride influx, leading to neuronal inhibition. This direct, non-genomic action is the primary driver of its anesthetic effects. However, a comprehensive understanding must also encompass non-canonical pathways, including context-dependent calcium signaling and the subsequent activation of protein kinases and transcription factors. These secondary cascades may underlie more subtle or long-term effects of neurosteroid exposure.

Future research should focus on elucidating the precise molecular links between GABA-A receptor modulation and the activation of kinases like PKA and PKC. Investigating the role of specific GABA-A receptor subunit compositions in determining the downstream signaling signature will also be crucial. The application of advanced techniques such as transcriptomics and proteomics will be invaluable in identifying the full spectrum of genomic changes induced by renanolone, providing a more complete picture of its influence on neuronal function. The methodologies outlined in this guide provide a solid foundation for researchers to contribute to this exciting and clinically relevant field.

References

-

Magnaghi, V., et al. (2010). The Neurosteroid Allopregnanolone Modulates Specific Functions in Central and Peripheral Glial Cells. PMC. [Link]

-

Zorumski, C. F., et al. (2019). Neurosteroids as novel antidepressants and anxiolytics: GABA-A receptors and beyond. Digital Commons@Becker. [Link]

-

Bäckström, T., et al. (2011). Neurosteroids and GABA-A Receptor Function. Frontiers in Endocrinology. [Link]

-

Wikipedia. (Date not available). Allopregnanolone. Wikipedia. [Link]

-

Wikipedia. (Date not available). Renanolone. Wikipedia. [Link]

-

Sprengel, A., et al. (2020). Allopregnanolone: The missing link to explain the effects of stress on tic exacerbation? PMC. [Link]

-

Hirst, J. J., et al. (2021). The downstream pathway of allopregnanolone and cortisol from cholesterol. ResearchGate. [Link]

-

Creative Diagnostics. (Date not available). GABAergic Synapse Pathway. Creative Diagnostics. [Link]

-

QIAGEN. (Date not available). GABA Receptor Signaling. GeneGlobe. [Link]

-

Fukunaga, K., et al. (1995). Signaling pathway downstream of GABAA receptor in the growth cone. PubMed. [Link]

-

ResearchGate. (Date not available). Diagram represent GABA A receptor regulation by signal transduction... ResearchGate. [Link]

-

Payne, A. H., & Hales, D. B. (2017). Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone. PMC. [Link]

-

Carver, C. M., & Reddy, D. S. (2013). Neurosteroids and GABAergic signaling in health and disease. PMC. [Link]

-

Chen, Z. W., et al. (2019). Photoaffinity labeling identifies an intersubunit steroid-binding site in heteromeric GABAA receptors. PMC. [Link]

-

Girdler, S. S., et al. (2023). Divergent Transcriptomic Effects of Allopregnanolone in Postpartum Depression. MDPI. [Link]

-

Forman, S. A., et al. (2024). Direct measurements of neurosteroid binding to specific sites on GABAA receptors. PMC. [Link]

-

Szymańska, E., et al. (2025). Molecular mechanisms of the GABA type A receptor function. Quarterly Reviews of Biophysics - Cambridge University Press. [Link]

-

Liu, J., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. PubMed. [Link]

-

Belelli, D., & Lambert, J. J. (2005). Neurosteroids and GABAA Receptor Interactions: A Focus on Stress. PMC. [Link]

-

Mortensen, M., & Smart, T. G. (2006). Electrophysiology of ionotropic GABA receptors. PMC. [Link]

-

Zorumski, C. (2022). Neurosteroids and GABA Receptors: From Lab Bench to Medicine Chest. YouTube. [Link]

-

Kawahara, M., et al. (2005). Neurosteroids block the increase in intracellular calcium level induced by Alzheimer's β-amyloid protein in long-term cultured rat hippocampal neurons. PMC. [Link]

-

Wang, J. M., et al. (2020). Allopregnanolone pleiotropic action in neurons and astrocytes: calcium signaling as a unifying mechanism. PMC. [Link]

-

Giatti, S., et al. (2018). Allopregnanolone: An overview on its synthesis and effects. PMC. [Link]

-

Adams, J. M., et al. (2025). Neuroactive steroids activate membrane progesterone receptors to induce sex specific effects on protein kinase activity. PMC. [Link]

-

Melcangi, R. C., et al. (2014). Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease. PMC. [Link]

-

Molecular Devices. (Date not available). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]

-

gsrs. (Date not available). RENANOLONE. gsrs. [Link]

-

Sigel, E., & Steinmann, M. E. (2012). Structure, Function, and Modulation of GABAA Receptors. PMC. [Link]

-

Berthold Technologies. (Date not available). Intracellular Calcium Measurement. Berthold Technologies GmbH & Co.KG. [Link]

-

Lüscher, B., et al. (2011). Neurosteroids: mechanistic considerations and clinical prospects. PMC. [Link]

-

Mortensen, M., & Smart, T. G. (2021). Electrophysiology of ionotropic GABA receptors. ResearchGate. [Link]

-

Inxight Drugs. (Date not available). RENANOLONE. Inxight Drugs. [Link]

-

Tufts School of Medicine. (2023). Study: Neurosteroid Deficits Leads to Depressed Behavior. Tufts School of Medicine. [Link]

-

Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

-

Tsialtas, I., et al. (2022). Neurosteroids Alter p-ERK Levels and Tau Distribution, Restraining the Effects of High Extracellular Calcium. PMC. [Link]

-

Springer Nature. (Date not available). Calcium Imaging Protocols and Methods. Springer Nature Experiments. [Link]

-

ChEMBL. (Date not available). Compound: RENANOLONE (CHEMBL1908048). ChEMBL - EMBL-EBI. [Link]

-

Reddy, D. S. (2010). Neuroactive Steroids: Receptor Interactions and Responses. Frontiers in Endocrinology. [Link]

-

Gonzalez-Orozco, J. C., et al. (2022). Allopregnanolone: Metabolism, Mechanisms of Action, and Its Role in Cancer. PMC. [Link]

-

Ye, R., et al. (2007). Mechanisms of modulation of pregnanolone on glycinergic response in cultured spinal dorsal horn neurons of rat. PubMed. [Link]

Sources

- 1. Renanolone - Wikipedia [en.wikipedia.org]

- 2. RENANOLONE [drugs.ncats.io]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Molecular mechanisms of the GABA type A receptor function | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Allopregnanolone - Wikipedia [en.wikipedia.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. berthold.com [berthold.com]

- 15. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol for Characterizing Renanolone's Modulation of GABAA Receptors using Patch-Clamp Electrophysiology

Introduction: Unveiling the Neuropharmacology of Renanolone

Renanolone is a synthetic neuroactive steroid, classified as a general anesthetic, though it has not been clinically commercialized.[1] It belongs to a class of molecules that are isomers of the well-characterized anesthetics alfaxolone and alfadolone.[1] The primary mechanism of action for these neurosteroids is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2][3] This document provides a detailed protocol for researchers, scientists, and drug development professionals to investigate and characterize the functional interaction of renanolone with GABAA receptors using the gold-standard technique of patch-clamp electrophysiology.

The GABAA receptor is a pentameric ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens a central pore permeable to chloride ions (Cl⁻).[3][4] The resulting influx of Cl⁻ typically leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus inhibiting neuronal activity.[2][3] Neurosteroids like renanolone do not bind to the same site as GABA but to a distinct, allosteric site on the receptor complex.[2] This binding potentiates the receptor's response to GABA, increasing the frequency or duration of channel opening, thereby enhancing the inhibitory current.[5][6] Understanding the precise nature of this modulation—its potency, efficacy, and dependence on GABA concentration and receptor subtype—is crucial for defining the pharmacological profile of renanolone.

This guide is structured to provide not just a series of steps, but a comprehensive framework for designing, executing, and interpreting patch-clamp experiments with renanolone. We will delve into the rationale behind key experimental choices, from cell system selection to the composition of recording solutions, ensuring a robust and self-validating experimental design.

Core Principles and Experimental Rationale

The patch-clamp technique allows for the direct measurement of ion flow through single or populations of ion channels.[7] In the whole-cell configuration, a glass micropipette forms a high-resistance (gigaohm) seal with the cell membrane, which is then ruptured to gain electrical and chemical access to the cell's interior.[7] This allows the experimenter to control the membrane voltage (voltage-clamp) and record the picoampere- to nanoampere-level currents that flow across the membrane in response to drug application.

Causality Behind Experimental Choices:

-

Choice of Expression System: The ideal system for studying renanolone's effect is a heterologous expression system, such as Human Embryonic Kidney (HEK293) cells, stably or transiently transfected with specific GABAA receptor subunits (e.g., α1β3γ2).[8] This approach provides a controlled environment, eliminating the complexity of endogenous receptors found in primary neurons and allowing for the investigation of subtype-selectivity. The α1β3γ2 combination is a common synaptic receptor isoform, while isoforms containing δ subunits are particularly sensitive to neurosteroids and mediate tonic inhibition.[9][10]

-

Voltage-Clamp at Negative Potentials: By holding the cell's membrane potential at a negative value (e.g., -70 mV), we create a strong electrochemical driving force for the negatively charged Cl⁻ ions to flow into the cell when GABAA channels open. This results in a measurable inward current, which is the primary signal of receptor activation.[7][11]

-

Co-application with a Sub-Maximal GABA Concentration: As a positive allosteric modulator (PAM), renanolone is expected to enhance the effect of the primary agonist, GABA.[2][6] To quantify this potentiation, renanolone must be tested in the presence of a GABA concentration that elicits a small, submaximal response (typically in the EC₃ to EC₂₀ range).[11] This provides a window to observe the enhancement of the current. Applying renanolone alone can also test for direct receptor activation, which often occurs with neurosteroids at higher concentrations.[12]

-

Solution Composition: The ionic composition of the intracellular (pipette) and extracellular solutions is meticulously designed to isolate the Cl⁻ current through GABAA receptors. The intracellular solution typically has a high Cl⁻ concentration to match the extracellular solution, setting the reversal potential for Cl⁻ near 0 mV. Blockers of other major ion channels (e.g., sodium, potassium, and glutamate receptors) are often included to ensure the recorded current is solely from GABAA receptors.[13]

Experimental Workflow and Signaling

The overall workflow involves preparing the cells, establishing a whole-cell recording, and applying a series of solutions containing GABA and renanolone to characterize the compound's effect on the GABAA receptor current.

Caption: Experimental workflow for renanolone patch-clamp analysis.

The signaling pathway begins with GABA binding, which is then enhanced by renanolone, leading to an amplified physiological response.

Caption: Renanolone's positive allosteric modulation of GABAₐ receptor signaling.

Detailed Protocols and Methodologies

Part 1: Cell Culture and Transfection

This protocol assumes the use of HEK293 cells.

-

Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Transfection: Twenty-four hours before the experiment, plate cells onto glass coverslips in a 35 mm dish. Transfect cells with plasmids encoding the desired GABAA receptor subunits (e.g., human α1, β3, and γ2) using a suitable transfection reagent (e.g., Lipofectamine). A plasmid for a fluorescent protein (e.g., GFP) should be co-transfected to identify successfully transfected cells.

Part 2: Solutions and Reagents

The accuracy of solution composition is paramount for data integrity. Prepare fresh solutions and verify pH and osmolarity.

| Solution Type | Component | Concentration (mM) | Notes |

| Extracellular (ECS) | NaCl | 140 | |

| KCl | 4 | ||

| CaCl₂ | 2 | ||

| MgCl₂ | 1 | ||

| HEPES | 10 | pH adjusted to 7.4 with NaOH | |

| Glucose | 10 | Osmolarity ~315 mOsm | |

| Intracellular (ICS) | CsCl | 140 | Cesium blocks K⁺ channels |

| MgCl₂ | 2 | ||

| EGTA | 11 | Chelates free Ca²⁺ | |

| HEPES | 10 | pH adjusted to 7.2 with CsOH | |

| ATP-Mg | 4 | Provides cellular energy | |

| GTP-Na | 0.3 | For G-protein coupled processes | |

| Osmolarity ~295 mOsm |

Table based on typical solutions used in GABAA receptor recordings.[14]

Drug Stock Preparation:

-

GABA: Prepare a 100 mM stock in deionized water and store at -20°C. Dilute to final concentrations in ECS on the day of the experiment.

-

Renanolone: Due to its steroid structure, renanolone is hydrophobic. Prepare a 10-100 mM stock solution in Dimethyl Sulfoxide (DMSO). Store at -20°C. The final DMSO concentration in the recording solution should not exceed 0.1-0.3% to avoid non-specific effects.[11]

-

Antagonists (Optional): Prepare stocks of a competitive antagonist like Bicuculline (10 mM in DMSO) or a channel blocker like Picrotoxin (50 mM in DMSO) to confirm that the recorded current is mediated by GABAA receptors.

Part 3: Whole-Cell Patch-Clamp Recording

-

Pipette Fabrication: Pull patch pipettes from thin-walled borosilicate glass capillaries. The ideal pipette resistance when filled with ICS should be 4-7 MΩ.

-

Establishing a Recording:

-

Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse continuously with ECS.

-

Identify a GFP-positive cell.

-

Approach the cell with the ICS-filled pipette while applying slight positive pressure.

-

Upon contact, release the pressure to form a high-resistance seal (>1 GΩ).

-

Apply brief, gentle suction to rupture the membrane and establish the whole-cell configuration.

-

-

Data Acquisition:

-

Switch to voltage-clamp mode and hold the cell at -70 mV.

-

Allow the cell to stabilize for 3-5 minutes before beginning drug application.

-

Acquire data using appropriate software (e.g., pCLAMP), filtering at 2-5 kHz and digitizing at 10 kHz.

-

Part 4: Pharmacological Characterization of Renanolone

A rapid solution exchange system is required for applying drugs.

-

GABA Concentration-Response:

-

Apply increasing concentrations of GABA (e.g., 0.1 µM to 1 mM) for 2-5 seconds each, with a 30-60 second washout period with ECS between applications.

-

Plot the normalized peak current amplitude against the GABA concentration and fit with the Hill equation to determine the EC₅₀ (the concentration that elicits a half-maximal response).

-

-

Assessing Renanolone's Modulatory Effect:

-

Establish a stable baseline response by repeatedly applying a low concentration of GABA (e.g., EC₁₀).[11]

-

Co-apply increasing concentrations of renanolone (e.g., 1 nM to 30 µM) along with the fixed EC₁₀ concentration of GABA.

-

Measure the peak amplitude of the potentiated current.

-

Calculate the percent potentiation relative to the GABA EC₁₀ response alone.

-

Plot the percent potentiation against the renanolone concentration to determine the EC₅₀ for modulation.

-

-

Testing for Direct Activation:

-

Confirmation with Antagonist:

-

At the end of the experiment, co-apply a high concentration of renanolone and GABA with a GABAA receptor antagonist (e.g., 100 µM Picrotoxin) to confirm the current is mediated by the target receptor.

-

Data Analysis and Interpretation

Data analysis should be performed using specialized electrophysiology software and graphing programs (e.g., Clampfit, GraphPad Prism).

| Parameter | Description | Calculation / Analysis Method | Expected Result for a PAM |

| GABA EC₅₀ | Potency of GABA as an agonist. | Fit GABA dose-response data to the Hill equation: Y=Bottom + (Top-Bottom)/(1+10^((LogEC₅₀-X)*HillSlope)).[11] | Establishes baseline agonist potency. |

| Renanolone Potentiation | The magnitude of current enhancement by renanolone. | % Potentiation = [ (IGABA+Ren - IGABA) / IGABA ] * 100 | Positive values indicating enhancement of the GABA-evoked current. |

| Renanolone EC₅₀ | Potency of renanolone as a modulator. | Fit renanolone potentiation dose-response data to the Hill equation. | The concentration of renanolone that produces 50% of its maximal potentiation. |

| Efficacy (Emax) | Maximum potentiation achievable with renanolone. | The "Top" plateau of the renanolone dose-response curve. | Defines the maximal enhancement effect of the compound. |

| Direct Activation | Current elicited by renanolone in the absence of GABA. | Measure peak current amplitude at various renanolone concentrations. | May observe current at micromolar concentrations.[12] |

| Receptor Kinetics | Effects on the speed of current onset (activation) and decay in the presence of agonist (desensitization). | Fit current traces to exponential functions. | Neurosteroids often slow desensitization and deactivation rates.[16] |

Conclusion and Trustworthiness

This protocol provides a robust and validated methodology for the detailed electrophysiological characterization of renanolone's activity at GABAA receptors. By following this self-validating system—which includes determining agonist potency, quantifying modulation, testing for direct effects, and confirming with antagonists—researchers can generate high-quality, reproducible data. The causality-driven approach, explaining the "why" behind each step, ensures that the experimental design is sound and the resulting data accurately reflect the compound's pharmacological profile. This information is critical for advancing our understanding of neurosteroid pharmacology and for the development of novel therapeutics targeting the GABAergic system.

References

-

Dage, J. L., et al. (2016). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Biochemical Pharmacology. Available at: [Link]

-

Sophion Bioscience. (n.d.). Ligand-activation of GABAA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology and optopharmacology. Sophion Application Note. Available at: [Link]

-

Chen, Z. W., et al. (2020). Site-specific effects of neurosteroids on GABAA receptor activation and desensitization. eLife. Available at: [Link]

-

Valeyev, A. Y., et al. (2002). Allopregnanolone Activates GABAA Receptor/Cl− Channels in a Multiphasic Manner in Embryonic Rat Hippocampal Neurons. Journal of Neurophysiology. Available at: [Link]

-

Dage, J. L., et al. (2016). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PubMed. Available at: [Link]

-

Haage, D., et al. (1998). Neurosteroid Modulation of Synaptic and GABA-Evoked Currents in Neurons From the Rat Medial Preoptic Nucleus. Journal of Neurophysiology. Available at: [Link]

-

Akk, G., et al. (2009). Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites. Neurochemical Research. Available at: [Link]

-

Fluxion Biosciences. (n.d.). GABAA Channels, Microfluidic Patch Clamp System. Molecular Devices Application Note. Available at: [Link]

-

Rosztocil, T., et al. (2004). Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy. British Journal of Pharmacology. Available at: [Link]

-

Valeyev, A. Y., et al. (2002). Allopregnanolone activates GABA(A) receptor/Cl(-) channels in a multiphasic manner in embryonic rat hippocampal neurons. PubMed. Available at: [Link]

-

Cell Microsystems. (n.d.). IonFlux Targets - GABA Receptors. Application Note. Available at: [Link]

-

Maguire, J. L., & Mody, I. (2005). Dancing the Delta Shuffle: Neurosteroids Regulate GABAA Receptor Expression. Epilepsy Currents. Available at: [Link]

-

Bäckström, T., et al. (2011). Neurosteroids and GABA-A Receptor Function. Frontiers in Endocrinology. Available at: [Link]

-

Liu, J., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology. Available at: [Link]

-

Marcinkiewcz, C. (2018). Ex Vivo Whole-Cell Patch Clamp Recording and Pharmacological Isolation of Light-Evoked GABAA Currents. Protocols.io. Available at: [Link]

-

Strömberg, J., et al. (2006). Neurosteroid modulation of allopregnanolone and GABA effect on the GABA-A receptor. Neuroscience. Available at: [Link]

-

Laverty, D., et al. (2019). Allopregnanolone activity and binding site. ResearchGate. Available at: [Link]

-

Smith, S. S., et al. (2009). Neurosteroid regulation of GABAA receptors: Focus on the α4 and δ subunits. Progress in Neurobiology. Available at: [Link]

-

Ferando, I., & Mody, I. (2012). Plasticity of GABAA receptors relevant to neurosteroid actions. Jasper's Basic Mechanisms of the Epilepsies. Available at: [Link]

-

Belelli, D., & Lambert, J. J. (2005). Neurosteroids and GABAA Receptor Function. Journal of Physiology. Available at: [Link]

-

Jo, Y. H., et al. (2011). Neurosteroid modulation of benzodiazepine-sensitive GABAA tonic inhibition in supraoptic magnocellular neurons. American Journal of Physiology-Cell Physiology. Available at: [Link]

-

Chen, Z. W., et al. (2019). Multiple functional neurosteroid binding sites on GABAA receptors. PLOS Biology. Available at: [Link]

-

Wikipedia. (n.d.). Renanolone. Retrieved from: [Link]

-

Bormann, J., & Clapham, D. E. (1985). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. PNAS. Available at: [Link]

-

AxoN Instruments. (n.d.). Patch Clamp Protocol. Protocol Document. Available at: [Link]

-

Budziszewska, B. (2024). Synthetic neuroactive steroids. Neurologia i Neurochirurgia Polska. Available at: [Link]

-

Akk, G., et al. (1999). Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit. The Journal of Physiology. Available at: [Link]

-

Szeliga, A., et al. (2023). Neuroactive Steroids as Novel Promising Drugs in Therapy of Postpartum Depression—Focus on Zuranolone. MDPI. Available at: [Link]

-

Huguenard, J. R., & Zhang, S. J. (1997). Kinetic and Pharmacological Properties of GABAA Receptors in Single Thalamic Neurons and GABAA Subunit Expression. Journal of Neurophysiology. Available at: [Link]

-

Soltesz, I., & Mody, I. (1994). Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons. The Journal of Neuroscience. Available at: [Link]

-

Reneo Pharma Ltd. (2024). A five-part drug-drug interaction study of REN001 in healthy volunteers. ISRCTN Registry. Available at: [Link]

-

Owens, D. F., et al. (1996). Excitatory GABA Responses in Embryonic and Neonatal Cortical Slices Demonstrated by Gramicidin Perforated-Patch Recordings and Calcium Imaging. Journal of Neuroscience. Available at: [Link]

-

National Center for Biotechnology Information. (2024). GABA Receptor Positive Allosteric Modulators. StatPearls. Available at: [Link]

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from: [Link]

-

Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]

-

Pałysa, A., et al. (2022). The Emerging Role of Neurosteroids: Novel Drugs Brexanalone, Sepranolone, Zuranolone, and Ganaxolone in Mood and Neurological Disorders. Cureus. Available at: [Link]

Sources

- 1. Renanolone - Wikipedia [en.wikipedia.org]

- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. sophion.com [sophion.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. moleculardevices.com [moleculardevices.com]

- 9. Frontiers | Neurosteroids and GABAA Receptor Interactions: A Focus on Stress [frontiersin.org]

- 10. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]

- 13. Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. journals.physiology.org [journals.physiology.org]

LC-MS/MS method development for renanolone quantification

An Application Note for the Bioanalytical Quantification of Renanolone in Human Plasma using LC-MS/MS

Abstract

This application note presents a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of renanolone in human plasma. Renanolone (5β-pregnan-3α-ol-11,20-dione) is a synthetic neuroactive steroid and an anesthetic agent.[1] Accurate determination of its concentration in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies in drug development. This guide provides an in-depth protocol, from sample preparation using Solid-Phase Extraction (SPE) to the fully validated LC-MS/MS analysis, designed for researchers, scientists, and drug development professionals. The methodology is grounded in established bioanalytical principles and adheres to the validation standards set forth by major regulatory bodies.[2][3]

Introduction: The Rationale for Renanolone Quantification

Neuroactive steroids are potent modulators of neuronal activity, with significant therapeutic potential for a range of neurological and psychiatric disorders.[4] Renanolone, a synthetic analog of the endogenous neurosteroid allopregnanolone, acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][5] This mechanism underpins its anesthetic and potential anti-seizure effects.

The development of drugs like renanolone necessitates robust bioanalytical methods to characterize their behavior in biological systems. LC-MS/MS has become the gold standard for small molecule quantification due to its superior sensitivity, specificity, and wide dynamic range, overcoming the limitations of older techniques like immunoassays which can suffer from cross-reactivity.[6][7] This document details a method optimized for the challenges inherent in steroid analysis, such as low endogenous levels, isobaric interferences, and the need for efficient sample cleanup.

Materials and Methods